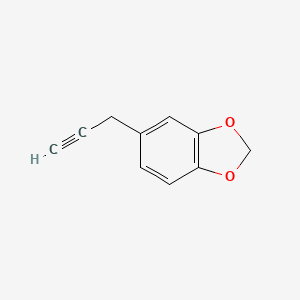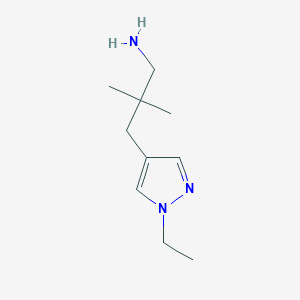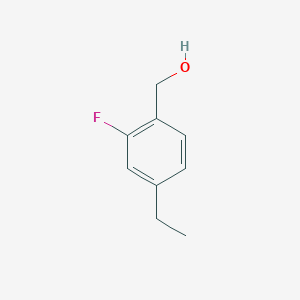
(4-Ethyl-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-2-fluorophenyl)methanol: is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the fourth position and a fluorine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (4-Ethyl-2-fluorophenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-ethyl-2-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield this compound.
Reduction of Ketones: Another method involves the reduction of 4-ethyl-2-fluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-Ethyl-2-fluorophenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Ethyl-2-fluorobenzaldehyde or 4-Ethyl-2-fluorobenzoic acid.
Reduction: 4-Ethyl-2-fluorotoluene.
Substitution: 4-Ethyl-2-methoxyphenylmethanol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (4-Ethyl-2-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of fluorine substitution on biological activity.
Medicine:
Drug Development: this compound serves as a building block in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (4-Ethyl-2-fluorophenyl)methanol depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.
Comparación Con Compuestos Similares
- (4-Ethyl-2-chlorophenyl)methanol
- (4-Ethyl-2-bromophenyl)methanol
- (4-Ethyl-2-methylphenyl)methanol
Comparison:
- Fluorine Substitution: The presence of the fluorine atom in (4-Ethyl-2-fluorophenyl)methanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can influence the reactivity of the compound in substitution reactions, making it more or less reactive compared to its analogs.
- Biological Activity: Fluorine substitution can enhance the biological activity of the compound, making it a valuable scaffold in drug design.
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
(4-ethyl-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6H2,1H3 |
Clave InChI |
XQSPTOHTZADBNC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



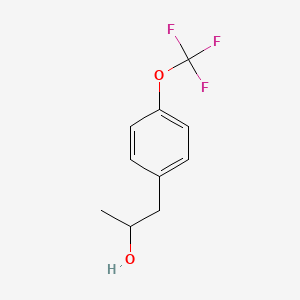
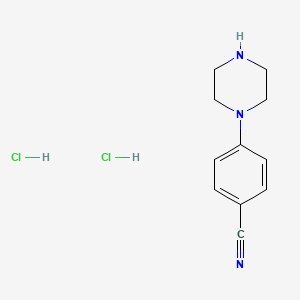
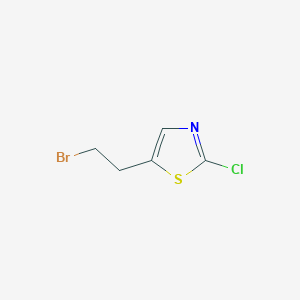
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)

![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
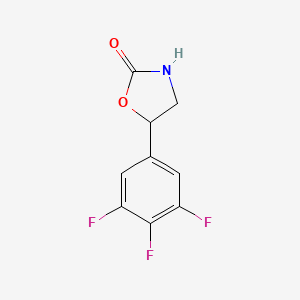
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)


